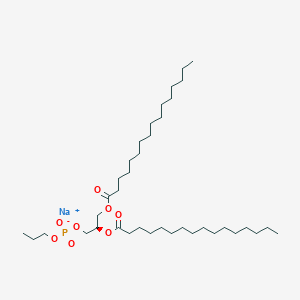
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate is a coordination compound that combines the ligand 2,9-dimethyl-1,10-phenanthroline with palladium(2+) ions, trifluoromethanesulfonate, and diacetate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-dimethyl-1,10-phenanthroline involves the reduction of ketones, typically using reagents such as sodium borohydride . The palladium(2+) complex can be prepared by reacting palladium salts with 2,9-dimethyl-1,10-phenanthroline in the presence of trifluoromethanesulfonate and diacetate under controlled conditions .
Industrial Production Methods
化学反応の分析
Types of Reactions
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the palladium center.
Reduction: Reduction reactions can also occur, particularly in the presence of suitable reducing agents.
Substitution: Ligand substitution reactions are common, where the ligands around the palladium center can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of palladium complexes with different ligands .
科学的研究の応用
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate has several scientific research applications:
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and other biological systems.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
作用機序
The mechanism by which 2,9-dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate exerts its effects involves the coordination of the palladium center with the ligands. This coordination facilitates various catalytic processes, including the activation of substrates and the stabilization of reaction intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
類似化合物との比較
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: A ligand used in various coordination complexes.
Palladium(2+) complexes: Other palladium complexes with different ligands, such as phosphines or nitrogen-based ligands.
Trifluoromethanesulfonate complexes: Complexes with trifluoromethanesulfonate as a ligand, used in similar catalytic applications.
Uniqueness
The uniqueness of 2,9-dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate lies in its combination of ligands, which provides specific catalytic properties and stability. This makes it particularly effective in certain catalytic processes and applications in materials science .
特性
CAS番号 |
959698-20-5 |
|---|---|
分子式 |
C33H30F3N4O7Pd2S+ |
分子量 |
896.5 g/mol |
IUPAC名 |
2,9-dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate |
InChI |
InChI=1S/2C14H12N2.2C2H4O2.CHF3O3S.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2*1-2(3)4;2-1(3,4)8(5,6)7;;/h2*3-8H,1-2H3;2*1H3,(H,3,4);(H,5,6,7);;/q;;;;;2*+2/p-3 |
InChIキー |
UNVWLTXHMLHDGC-UHFFFAOYSA-K |
SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)[O-].CC(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2].[Pd+2] |
正規SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)[O-].CC(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ruthenium, bis(acetato-|EO,|EO')[[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[bis(3,5-dimethylphenyl)phosphine-|EP]]-, (OC-6-22)](/img/structure/B6596460.png)







![4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid](/img/structure/B6596518.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)

![2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] phosphate](/img/structure/B6596551.png)

